Acetamide, N,N'-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl-
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Overview
Description
Acetamide, N,N’-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl- is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes trifluoromethyl groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl- typically involves the reaction of ethylenediamine with trifluoroacetic anhydride in the presence of a base. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Acetamide, N,N’-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl- involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-ethylenebis[N-acetylacetamide]
- Tetraacetylethylenediamine
- N,N-dimethylacetamide
Uniqueness
Acetamide, N,N’-1,2-ethanediylbis[2,2,2-trifluoro-N-methyl- stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
61553-61-5 |
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Molecular Formula |
C8H10F6N2O2 |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[2-[methyl-(2,2,2-trifluoroacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C8H10F6N2O2/c1-15(5(17)7(9,10)11)3-4-16(2)6(18)8(12,13)14/h3-4H2,1-2H3 |
InChI Key |
GNIOHZZYNUXEAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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